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Compound of Interest

Compound Name: AZD7009

Cat. No.: B1666231

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD7009 and lidocaine, focusing on their
efficacy and mechanisms in inhibiting the late sodium current (late INa). The following sections
detail their comparative potency, selectivity, and effects on cardiac action potential, supported
by experimental data and methodologies.

Mechanism of Action: Targeting the Late Sodium
Current

The late sodium current is a sustained component of the fast sodium current that can be
pathologically enhanced in conditions such as ischemia and heart failure. This persistent
inward current contributes to prolonged action potential duration (APD), early
afterdepolarizations (EADs), and increased intracellular sodium, which can lead to calcium
overload and cardiac arrhythmias. Both AZD7009 and lidocaine target this late INa to exert
their antiarrhythmic effects, albeit with different pharmacological profiles. Inhibition of the late
INa helps to shorten the APD and suppress EADSs, thereby reducing the risk of arrhythmias.
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Mechanism of Late INa Inhibition

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of AZD7009
and lidocaine for the late sodium current, providing a direct comparison of their potency.
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Experimental

Compound Target IC50 (uM) Reference
Model
CHO K1 cells
Late INa _ Persson et al.,
AZD7009 11+£2 expressing
(hNav1.5) 2007[1]
hNav1l.5

Rabbit atrial and Persson et al.,
~10 (for ~50%

Late INa o ventricular 2007[1]; GUPEA,
inhibition)
myocytes 2007[2]
Mammalian cells
Peak INa ]
8 expressing GUPEA, 2007[2]
(Navl.5)
hNav1.5
o Antzelevitch et
, , Not specified in _
Lidocaine Late INa ~25 ) al., 2014 (cited
review ]
in[3])
o Antzelevitch et
Not specified in ]
Peak INa ~300 al., 2014 (cited

review

in[3])

Comparative Efficacy and Selectivity

AZD7009 demonstrates a higher potency for inhibiting the late sodium current with an IC50 of
11 pM in a recombinant cell line, and approximately 50% inhibition at 10 uM in native cardiac
myocytes.[1][2] In contrast, lidocaine's IC50 for the late INa is reported to be around 25 pM.[3]

In terms of selectivity for the late versus the peak sodium current, lidocaine shows a clear
preference for the late component, with an IC50 for the peak current that is more than 10-fold
higher than for the late current (~300 uM vs. ~25 uM).[3] AZD7009 also inhibits the peak
sodium current with an IC50 of 8 uM, suggesting less selectivity between the late and peak
currents compared to lidocaine.[2]

A key functional difference lies in their broader ion channel activity. AZD7009 is a mixed ion
channel blocker, also inhibiting other repolarizing potassium currents such as IKr, Ito, and IKur.
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[2] This multi-channel effect contributes to its antiarrhythmic profile but also differentiates it from
the more selective sodium channel blockade of lidocaine.

In functional assays, both AZD7009 and lidocaine have been shown to effectively suppress
EADs induced by the IKr blocker E-4031 in rabbit Purkinje fibers, a key indicator of their ability
to counteract proarrhythmic triggers by inhibiting the late INa.[1]

Experimental Protocols

Measurement of Late INa in Recombinant Cells (General Protocol)

A common method for measuring the late sodium current involves the use of whole-cell patch-
clamp techniques on cell lines stably expressing the human Nav1.5 channel, such as HEK293
or CHO cells.[4]

» Voltage-Clamp Protocol: To measure the late INa, a depolarizing pulse is applied from a
holding potential that ensures the channels are in a resting state (e.g., -100 mV). The pulse,
for instance, to -10 mV for a duration of 300 ms, elicits both a peak and a late sodium
current. The late component is typically measured as the average current during the final 100
ms of this depolarizing pulse.[4]

¢ Solutions: The external solution is designed to isolate the sodium current and typically
contains (in mM): 130 NacCl, 5 CsCl, 2 CaCl2, 1.2 MgClI2, 10 HEPES, and 5 D-glucose, with
the pH adjusted to 7.4. The internal (pipette) solution contains components to maintain the
intracellular environment and may include (in mM): 120 Cs-Aspartate, 10 CsCl, 10 HEPES,
10 EGTA, and 5 MgATP, with the pH adjusted to 7.2.[5]

o Data Analysis: The effect of the compound is determined by applying various concentrations
and measuring the reduction in the late INa amplitude. The IC50 value is then calculated
from the concentration-response curve. To isolate the Nav1.5-mediated current, the
remaining current after the application of a high concentration of a specific blocker like
tetrodotoxin (TTX) can be subtracted.[4]

Action Potential Recordings in Myocardial Tissue (Persson et al., 2007)

» Tissue Preparation: Experiments were conducted on isolated atrial and ventricular tissue and
Purkinje fibers from rabbits.[1]
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e Recording: Transmembrane action potentials were recorded using microelectrodes. To
induce EADs and prolong the action potential, the selective IKr inhibitor E-4031 (5 uM) was
used.[1]

o Drug Application: Following stabilization with E-4031, either AZD7009 or lidocaine was
added to the superfusion solution to assess their effects on the prolonged action potential
and EADs.[1]
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Both AZD7009 and lidocaine are effective inhibitors of the late sodium current, a key target in
the management of cardiac arrhythmias. AZD7009 exhibits higher potency for the late INa, but
also has a multi-channel blocking profile. Lidocaine, a classic antiarrhythmic, demonstrates
significant selectivity for the late over the peak sodium current. The choice between these
agents in a research or drug development context would depend on the desired selectivity
profile and the specific pathological condition being investigated. The experimental protocols
described provide a framework for the continued investigation and comparison of novel late
sodium current inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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